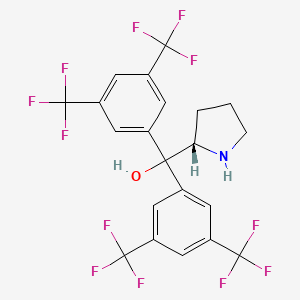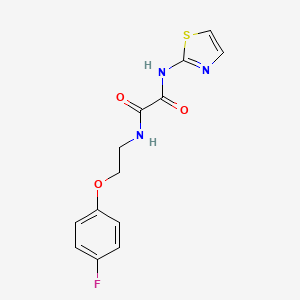![molecular formula C15H14ClNO4S B2807621 N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine CAS No. 823827-17-4](/img/structure/B2807621.png)
N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine” is a chemical compound with the CAS Number: 445227-98-5 . It has a molecular weight of 339.8 and its IUPAC name is {[(4-chlorophenyl)sulfonyl]-3-methylanilino}acetic acid . This compound is used in diverse scientific research, including pharmaceutical synthesis and material science.
Molecular Structure Analysis
The molecular formula of “N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine” is C15H14ClNO4S . The InChI Code is 1S/C15H14ClNO4S/c1-11-3-2-4-13(9-11)17(10-15(18)19)22(20,21)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine” include a molecular weight of 339.8 .Scientific Research Applications
Crystal Engineering and Multidentate Ligands
The design and synthesis of novel flexible multidentate ligands for crystal engineering are prominent applications. For example, studies have focused on synthesizing and characterizing complexes with N-[(3-carboxyphenyl)sulfonyl]glycine and related ligands, demonstrating their utility in forming diverse metal-organic frameworks (MOFs). These frameworks exhibit unique structural features and potential for catalysis, magnetic materials, and gas storage applications (Ma et al., 2008).
Drug Discovery and Development
In the realm of pharmaceuticals, compounds structurally similar to "N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine" have been explored for their potential as drug candidates. Research has identified these compounds as inhibitors or antagonists targeting specific receptors or enzymes, contributing to the development of new therapeutic agents. For instance, derivatives have been studied for their roles as cytoprotectants and inhibitors of the N-methyl-D-aspartate (NMDA) receptor, showcasing their potential in neuroprotection and the treatment of neurological disorders (Buchstaller et al., 2006).
Environmental and Agricultural Chemistry
The transport and behavior of herbicides in agricultural settings have been studied, with glyphosate and glufosinate being closely related to the structure of interest. These studies focus on the environmental fate of such chemicals, including their movement through soil and water and their impact on non-target organisms. Understanding the environmental behavior of these compounds helps in assessing their ecological risks and developing more sustainable agricultural practices (Malone et al., 2004).
Molecular Recognition and Host-Guest Chemistry
Research has also explored the use of similar compounds in molecular recognition, where they function as hosts for selectively binding and recognizing specific guest molecules. This has implications for developing new sensors, separation materials, and understanding biological recognition processes. For example, studies on enantioselective inclusion by related ligands highlight the potential in chiral resolution and the design of selective receptors (Akazome et al., 2000).
properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-4-2-3-5-14(11)17(10-15(18)19)22(20,21)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYODIQRMHJSTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

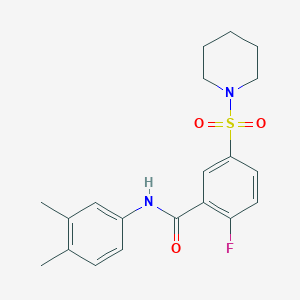
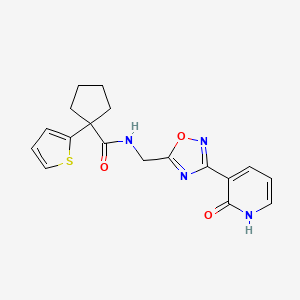
![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)
![N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2807542.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)
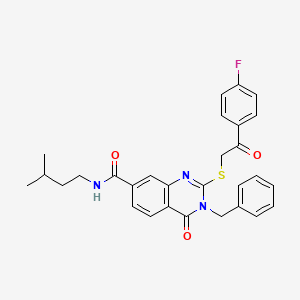
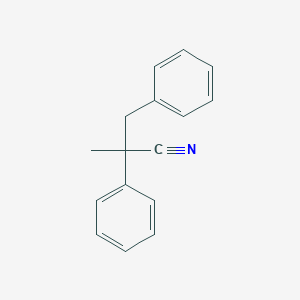
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)
![A-Methyl-imidazo[1,2-A]pyridine-3-methanol](/img/structure/B2807550.png)
![2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine](/img/structure/B2807553.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2807555.png)

